N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c26-19(15-11-13-5-1-2-6-14(13)27-15)20-12-18-22-21-16-7-8-17(23-25(16)18)24-9-3-4-10-24/h1-2,5-8,11H,3-4,9-10,12H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJLBSJPDYNOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=CC=CC=C5S4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a halogenated precursor of the triazolopyridazine.
Attachment of the Benzo[b]thiophene Carboxamide: This step generally involves the coupling of the triazolopyridazine intermediate with a benzo[b]thiophene-2-carboxylic acid derivative, often facilitated by coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control of reaction parameters and the use of automated synthesis platforms to streamline the multi-step process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogens in the triazolopyridazine ring, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazolopyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various amine derivatives.
Scientific Research Applications
Structural Overview
The compound features a complex arrangement that includes:
- Pyrrolidine ring : Contributes to biological activity.
- Triazolo-pyridazine core : Known for various pharmacological effects.
- Benzo[b]thiophene moiety : Enhances the compound's interaction with biological targets.
Pharmacological Activities
Research has highlighted several pharmacological activities associated with this compound:
-
Anticancer Activity :
- Compounds with similar structural motifs have shown promising results against various cancer cell lines. For instance, derivatives of triazole have demonstrated cytotoxic effects in breast adenocarcinoma (MCF-7) and other tumor models .
- A study indicated that compounds containing benzo[b]thiophene exhibited significant anti-tumor properties, emphasizing the potential of this compound in cancer therapy .
-
Antimicrobial Properties :
- The triazole derivatives are recognized for their broad-spectrum antimicrobial activity. The unique combination of functional groups in this compound may enhance its efficacy against resistant strains of bacteria and fungi.
- Enzyme Inhibition :
Synthesis and Structure-Activity Relationship
The synthesis of N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step synthetic routes. Key methods include:
- Condensation reactions to form the triazole and pyridazine components.
- Functionalization of the benzo[b]thiophene moiety to enhance biological activity.
Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's pharmacological properties. Variations in substituents can significantly influence efficacy and selectivity against target biomolecules.
Case Studies and Research Findings
Several studies have investigated the applications of related compounds:
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can mimic natural substrates or inhibitors, while the pyrrolidine and benzo[b]thiophene moieties enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core distinguishes it from related fused heterocycles. For example:
- EUROPEAN PATENT APPLICATION (2022): Describes (S)-5-(3-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)pyrrolidin-1-yl)pyrazine-2-carbonitrile, which replaces pyridazine with pyrazine.
- Triazin-2-yl Derivatives () : Feature a triazine core instead of triazolo-pyridazine. Triazines are less π-electron-deficient, which may reduce stacking interactions with aromatic protein residues .
Substituent Analysis
Position 6 :
Key Research Findings
- Electronic Effects : The pyrrolidin-1-yl group at position 6 in the target compound may enhance solubility via protonation, contrasting with ’s chloro derivatives, which rely on halogen bonding but suffer from poorer solubility .
- Aromatic Interactions : The benzo[b]thiophene group’s extended π-system likely outperforms ’s nitrophenyl groups in stacking interactions, critical for target binding .
- Synthetic Flexibility : ’s methodology for functionalizing the triazolo[4,3-b]pyridazine core suggests that the target compound could be synthesized via similar annulation strategies, with modifications at positions 3 and 6 .
Biological Activity
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural components:
- Pyrrolidine moiety : Imparts specific pharmacological properties.
- Triazolo-pyridazine core : Known for diverse biological activities.
- Benzo[b]thiophene scaffold : Associated with anti-inflammatory and anticancer activities.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in inflammatory processes. For instance, related triazole derivatives have shown IC50 values in the low micromolar range against COX-II .
- Receptor Modulation : The compound may interact with various receptors implicated in cancer and inflammatory pathways, potentially modulating their activity .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| COX-II Inhibition | 0.52 | |
| Anticancer Activity | Varies (specific cell lines) | |
| Anti-inflammatory Effects | Significant reduction in cytokine levels |
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of this compound. For example:
- Anti-inflammatory Efficacy : In animal models, the compound exhibited a notable reduction in inflammation markers compared to control groups. The percentage inhibition was reported at approximately 64% relative to standard anti-inflammatory drugs .
- Anticancer Properties : Case studies on specific cancer models indicated that the compound could significantly reduce tumor size and inhibit metastasis .
Case Studies
- Case Study on Inflammatory Diseases :
- Case Study on Cancer Models :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Modifications to the pyrrolidine and triazole components have shown varying effects on potency and selectivity against target enzymes. For instance:
Q & A
Q. What synthetic routes are recommended for synthesizing N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide?
The compound can be synthesized via stepwise heterocyclic assembly. For example, triazolo-pyridazine cores are often prepared by cyclocondensation of hydrazine derivatives with carbonyl intermediates. Key steps include refluxing precursors in ethanol or DMF, followed by purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Characterization of intermediates using IR (to confirm C=O, C=N bonds) and NMR (to verify substitution patterns) is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, C=N at ~1600 cm⁻¹). Nuclear magnetic resonance (¹H/¹³C NMR) resolves substituent positions and stereochemistry, particularly for the pyrrolidine and benzo[b]thiophene moieties. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns . High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) provides definitive structural validation .
Q. What solvents and reaction conditions are compatible with this compound?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during coupling reactions, while ethanol/water mixtures are effective for recrystallization. Reflux temperatures (70–100°C) are typical for cyclization steps. Inert atmospheres (N₂/Ar) may prevent oxidation of sensitive intermediates .
Q. How should researchers address stability during storage?
Store the compound in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture absorption. Stability should be monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Catalyst screening : Use palladium or copper catalysts for coupling reactions to improve efficiency.
- Solvent optimization : Test mixed solvents (e.g., THF/H₂O) to balance reactivity and solubility.
- Purification : Employ gradient elution in flash chromatography or preparative HPLC for challenging separations.
- Reaction monitoring : Use TLC or in-situ IR to identify optimal reaction termination points .
Q. How to resolve discrepancies between computational NMR predictions and experimental data?
- Solvent effects : Simulate NMR shifts using solvents matching experimental conditions (e.g., DMSO-d₆ vs. CDCl₃).
- Conformational analysis : Perform density functional theory (DFT) calculations to account for rotational isomers.
- Impurity profiling : Use LC-MS to detect byproducts that may skew NMR integrations .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Substituent variation : Modify the pyrrolidine or benzo[b]thiophene groups to assess impact on bioactivity.
- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA).
- Computational docking : Use AutoDock or Schrödinger Suite to predict binding modes and guide rational design .
Q. How to design bioactivity assays for target-specific interactions?
- Enzyme inhibition : Use purified recombinant proteins in kinetic assays (e.g., IC₅₀ determination).
- Cellular models : Apply the compound to cell lines overexpressing the target receptor and measure downstream effects (e.g., apoptosis via flow cytometry).
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding affinity in real time .
Q. What computational methods predict interactions with biological targets?
Q. How to address low aqueous solubility for in vivo testing?
- Co-solvents : Use cyclodextrins or PEG-based formulations to enhance solubility.
- Prodrugs : Introduce hydrolyzable groups (e.g., esters) that convert to the active form in vivo.
- Salt formation : Synthesize hydrochloride or sodium salts to improve bioavailability .
Data Contradiction Analysis Example
Issue : Conflicting IC₅₀ values reported in different studies.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
